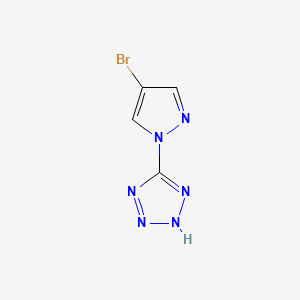

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a compound that belongs to the class of azoles, which are heterocyclic compounds containing nitrogen atoms. This particular compound features both a pyrazole and a tetrazole ring, which are connected through a bromine-substituted phenyl group. The presence of these azole rings suggests that the compound could exhibit interesting electronic, vibrational, and chemical properties, making it a potential candidate for various applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles has been achieved through a [3 + 2] cycloaddition reaction starting from 1-aryl-1H-pyrazole-4-carbonitriles, sodium azide, and ammonium chloride in dimethylformamide (DMF) solvent, yielding good product percentages . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been studied using various spectroscopic techniques and theoretical calculations. For instance, vibrational frequencies and molecular geometries have been investigated using Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the bonding features and the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization, as evidenced by natural bonding orbital (NBO) analysis .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of azole compounds can be inferred. Pyrazoles and tetrazoles are known to participate in various chemical reactions due to their multiple nitrogen atoms, which can act as nucleophilic sites. For example, nitration of pyrazole compounds has been reported, although it can be accompanied by oxidation of substituents on the pyrazole ring . The bromine atom in this compound could also serve as a reactive site for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of azole compounds are often characterized by their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be determined by theoretical calculations like time-dependent DFT (TDDFT) . These properties are crucial for understanding the charge transfer within the molecule. Additionally, the first hyperpolarizability and molecular electrostatic potential (MEP) analyses provide information on the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively . The thermal stability of azole derivatives has also been assessed using differential thermal analysis (DTA), which is important for applications that require materials to withstand high temperatures .

Scientific Research Applications

Photophysical and Electronic Properties

Color Tuning in Iridium Complexes : The compound is used in synthesizing iridium complexes, which exhibit a range of redox and emission properties. This includes the potential for color tuning in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

Novel Organic Dyes for Photonic and Electronic Devices : It is a key component in the synthesis of novel coumarin pyrazoline moieties with tetrazoles. These compounds exhibit unique solvatochromism and fluorescence, making them suitable for use in photonic and electronic devices (Kumbar et al., 2018).

Synthesis and Chemical Reactivity

New 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles Synthesis : This compound is crucial for synthesizing a new series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, which have potential applications in various chemical fields (Santos et al., 2012).

Innovative Synthesis Methods : It plays a role in novel synthetic methods for producing derivatives of 5-(pyrazole-1-yl)tetrazoles, enhancing the ease of isolation and purification of these compounds (Stepanova & Stepanov, 2017).

Structural Analysis and Molecular Studies

Crystallographic Analysis : Its derivatives are studied for their crystal structures, providing insights into molecular conformations and interactions. This is critical in the field of crystallography and materials science (Yang et al., 2021).

Molecular Docking and ADME Studies : Compounds containing this moiety have been synthesized and analyzed for antibacterial properties, with additional computational studies including molecular docking and ADME profiling. This is important for the development of new pharmaceuticals (Dhevaraj et al., 2019).

Mechanism of Action

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on fully characterizing its physical and chemical properties, and assessing its reactivity. If it’s intended to be a drug, future research could involve studying its biological activity, optimizing its properties for better efficacy and safety, and eventually conducting preclinical and clinical trials .

properties

IUPAC Name |

5-(4-bromopyrazol-1-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUMSAWKKOLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343448 |

Source

|

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496918-93-5 |

Source

|

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)